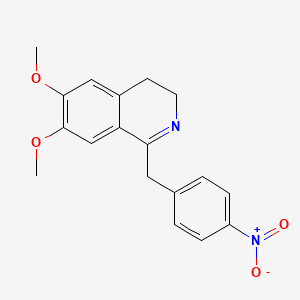6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline
CAS No.: 10268-39-0
Cat. No.: VC17309979
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10268-39-0 |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-[(4-nitrophenyl)methyl]-3,4-dihydroisoquinoline |
| Standard InChI | InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3 |
| Standard InChI Key | YGNQHHPZQXFBEB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline features a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, and a 4-nitrobenzyl group at position 1. The dihydroisoquinoline structure reduces aromaticity at the 3,4-positions, imparting distinct reactivity compared to fully aromatic analogs .
Table 1: Key Physicochemical Properties
The nitro group at the para position of the benzyl moiety introduces electron-withdrawing effects, influencing both reactivity and spectroscopic characteristics . The methoxy groups enhance solubility in organic solvents while directing electrophilic substitution reactions .
Synthesis Methodologies
Core Isoquinoline Formation
The synthesis of dihydroisoquinoline derivatives typically begins with phenethylamine precursors. A one-pot method involving 3,4-dimethoxyphenethylamine and formylation reagents (e.g., ethyl formate) generates an intermediate that undergoes cyclization with oxalyl chloride and phosphotungstic acid catalysis . This approach, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in >75% purity, provides a template for functionalization .
Table 2: Representative Synthetic Pathway
*Estimated based on analogous reactions .
Applications in Pharmaceutical Chemistry
Intermediate for Neuroactive Agents
The unsubstituted dihydroisoquinoline core is a key intermediate in tetrabenazine synthesis, a drug for Huntington’s chorea . The nitrobenzyl derivative may serve as a precursor for analogs with modified pharmacokinetics or targeting nitric oxide pathways .
| Parameter | Assessment |
|---|---|
| Flammability | Low (flash point >250°C inferred) |
| Reactivity | Stable under inert atmospheres |
| Storage | Ambient, away from light and moisture |
Recent Advances and Research Gaps
Analytical Characterization
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR data are critical for confirming the structure but are absent in available literature. Future studies should prioritize spectral characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume